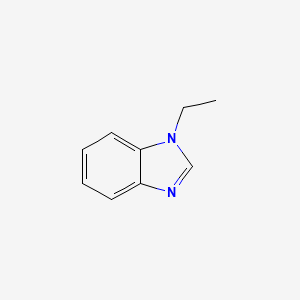

N-Ethylbenzimidazole

Descripción general

Descripción

N-Ethylbenzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom at the first position. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Ethylbenzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with ethyl formate under acidic conditions. Another method includes the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can further optimize the reaction conditions, leading to higher production rates and purity levels.

Análisis De Reacciones Químicas

Types of Reactions: N-Ethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or aryl groups replace the ethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Benzimidazole derivatives with various functional groups.

Reduction: Reduced benzimidazole compounds.

Substitution: N-alkyl or N-aryl benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Ethylbenzimidazole and its derivatives have demonstrated significant biological activities, making them valuable in medicinal chemistry. Some key findings include:

- Anticancer Activity : Research has shown that N-alkylated benzimidazoles exhibit potent anticancer properties. For instance, studies on this compound derivatives have indicated their effectiveness against human colorectal cancer cell lines, with some compounds showing IC50 values as low as 0.1 μM, outperforming standard chemotherapy agents like 5-fluorouracil .

- Antiviral Properties : this compound derivatives have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Certain synthesized compounds demonstrated activity against HIV-1 variants resistant to conventional treatments, highlighting their potential as antiviral agents .

- Antimicrobial Effects : The compound has also been noted for its antibacterial properties. In formulations such as cubosomes and cubogels, this compound has shown promising results in treating burn wounds and preventing infections .

Drug Delivery Systems

The development of innovative drug delivery systems utilizing this compound has been a significant focus of recent research:

- Cubosomal Hydrogels : A novel application involves the incorporation of this compound into cubosomal hydrogels for topical treatment. These formulations enhance drug penetration and provide sustained release, making them effective for wound healing. In studies, cubosomal formulations loaded with this compound exhibited superior wound contraction rates compared to commercial products .

| Formulation | Wound Contraction (%) | Comparison to Standard |

|---|---|---|

| Cubosomal Hydrogel with this compound | 96.70% | Superior to Clotrimazole® and Polyfax® |

Structural Studies and Synthesis

The synthesis of this compound involves reactions with various alkyl halides, leading to the formation of diverse derivatives with enhanced solubility and biological activity . Structural studies often utilize techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the molecular characteristics of these compounds.

Case Study 1: Anticancer Activity

A study synthesized several N-alkylated benzimidazoles and assessed their cytotoxicity against human colorectal cancer cells (HCT116). The results indicated that these compounds could serve as potential chemotherapeutic agents due to their low IC50 values .

Case Study 2: Antiviral Efficacy

In another investigation, derivatives of this compound were tested against HIV-1 variants in vitro. The compounds showed significant inhibitory effects on viral replication, suggesting their potential role in developing new antiviral therapies .

Case Study 3: Wound Healing Applications

Research on cubosomal hydrogels containing this compound demonstrated effective wound healing properties in animal models. The study highlighted the formulation's ability to release the active ingredient gradually while maintaining antibacterial activity .

Mecanismo De Acción

The mechanism of action of N-Ethylbenzimidazole involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA, leading to the disruption of cellular processes. Additionally, it can modulate signal transduction pathways, affecting cellular responses.

Comparación Con Compuestos Similares

N-Ethylbenzimidazole can be compared with other benzimidazole derivatives, such as:

1-Methyl-1H-benzimidazole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.

2-Substituted benzimidazoles: These compounds have substitutions at the second position, leading to variations in chemical and biological properties.

Uniqueness: this compound is unique due to its specific ethyl substitution, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-Ethylbenzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of benzimidazole, a bicyclic compound that has been extensively studied for its pharmacological properties. The structural modification at the nitrogen atom with an ethyl group enhances its lipophilicity and may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Activity : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Antioxidant Effects : this compound has demonstrated antioxidant properties, which may help in mitigating oxidative stress-related damage in cells. This activity is crucial for protecting normal cells from the adverse effects of reactive oxygen species (ROS).

Research Findings

Recent studies have provided insights into the biological activity of this compound:

-

Antiproliferative Studies :

- A study reported that N-ethyl-substituted benzimidazoles exhibited IC50 values ranging from 1.1 to 4.4 μM against various cancer cell lines, including Capan-1 and HL-60, indicating strong antiproliferative effects .

- Another investigation highlighted that compounds with specific substituents on the phenyl ring showed enhanced activity against MCF-7 breast cancer cells, suggesting that structural modifications can significantly impact efficacy .

-

Antimicrobial Activity :

- Research indicated that this compound derivatives displayed moderate activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 16 to 32 μM .

- The presence of functional groups such as cyano and hydroxyl on the benzimidazole nucleus was found to enhance antimicrobial potency.

- Antioxidant Activity :

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- Case Study 1 : A preclinical study evaluated the effects of this compound on tumor growth in mice models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Case Study 2 : Clinical evaluations focused on the safety and tolerability of this compound in patients with bacterial infections showed promising results with minimal side effects, suggesting its viability as a therapeutic agent.

Data Summary

| Biological Activity | IC50/MIC Values | Notes |

|---|---|---|

| Antiproliferative | 1.1 - 4.4 μM | Effective against Capan-1, HL-60 |

| Antimicrobial | MIC 16 - 32 μM | Active against E. coli, S. aureus |

| Antioxidant | Significant vs BHT | Protects against oxidative damage |

Propiedades

IUPAC Name |

1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNMLOGVAVGQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333131 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-68-9 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.